PEPTIDE F9
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Description
The F9 gene encodes coagulation factor IX, which circulates as an inactive zymogen until proteolytic release of its activation peptide allows it to assume the conformation of an active serine protease .
Synthesis Analysis
Peptide synthesis has been integral in studying their physiological role in living systems as well as their use in developing therapeutics for many human diseases . The development of the field of peptide synthesis has allowed access to increasingly complex and previously unobtainable peptides in the lab . Peptide synthesis involves the use of protecting groups, resins, linkers, and coupling methodologies .
Chemical Reactions Analysis
Peptide cyclisation approaches include chemical methods (e.g., direct backbone cyclisation, native chemical ligation, aldehyde-based ligations, bioorthogonal reactions, disulphide formation), and enzymatic methods . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is considered a major landmark in the history of the chemical synthesis of peptides .
Safety And Hazards
Future Directions
Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . The future of therapeutic peptides looks promising, with ongoing research into improving their stability, bioavailability, and efficacy .
properties
CAS RN |
117609-40-2 |
---|---|
Product Name |
PEPTIDE F9 |
Molecular Formula |
C110H175N31O27S2 |
Molecular Weight |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
InChI Key |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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